4-Cyclopropoxynicotinonitrile
Description
4-Cyclopropoxynicotinonitrile is a heterocyclic compound featuring a pyridine backbone substituted with a cyclopropoxy group at the 4-position and a nitrile group at the 3-position. This structure confers unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis.
Properties
Molecular Formula |
C9H8N2O |
|---|---|
Molecular Weight |
160.17 g/mol |
IUPAC Name |
4-cyclopropyloxypyridine-3-carbonitrile |
InChI |
InChI=1S/C9H8N2O/c10-5-7-6-11-4-3-9(7)12-8-1-2-8/h3-4,6,8H,1-2H2 |
InChI Key |
SKURVPIPSAJALX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=C(C=NC=C2)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopropoxynicotinonitrile typically involves the cyclopropylation of nicotinonitrile. One common method is the reaction of nicotinonitrile with cyclopropyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
4-Cyclopropoxynicotinonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The cyclopropoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.
Major Products
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of amines.
Substitution: Formation of various substituted nicotinonitriles.
Scientific Research Applications
4-Cyclopropoxynicotinonitrile has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Cyclopropoxynicotinonitrile involves its interaction with specific molecular targets. The nitrile group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity to enzymes or receptors. The cyclopropoxy group may enhance the compound’s stability and bioavailability by providing steric hindrance and reducing metabolic degradation.
Comparison with Similar Compounds
Key Observations:
- Electronic Effects: The nitrile group in this compound enhances electrophilicity at the pyridine ring, similar to 6-Amino-5-nitropicolinonitrile. However, the cyclopropoxy group introduces steric hindrance absent in the nitro-substituted analog .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
